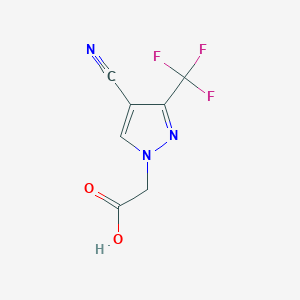
2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
概要
説明
The compound “2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle. The pyrazole ring is substituted with a cyano group (CN), a trifluoromethyl group (CF3), and an acetic acid group (CH2COOH). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the cyano, trifluoromethyl, and acetic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would have a planar structure. The cyano, trifluoromethyl, and acetic acid groups would be attached to the pyrazole ring in the positions indicated by the numbers in the compound’s name .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The cyano group could undergo reactions such as hydrolysis, reduction, or addition. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions. The acetic acid group could undergo typical carboxylic acid reactions, such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the relatively nonpolar trifluoromethyl group. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .
科学的研究の応用
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent. The synthesis and studies of novel derivatives of this compound suggest its use in combating microbial infections .
Antimycobacterial Agent
Research indicates that derivatives of this compound could serve as antimycobacterial agents, potentially offering new treatments for diseases like tuberculosis .
Anticancer Agent
There is also evidence to suggest that this compound could be developed into anticancer agents, providing a new avenue for cancer treatment .
Chemical Synthesis
The compound is used in various chemical synthesis processes, as indicated by patents and technical documents related to its synthesis and derivatives .
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. These interactions, in turn, would be influenced by the compound’s molecular structure and properties .
Safety and Hazards
将来の方向性
The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
特性
IUPAC Name |
2-[4-cyano-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O2/c8-7(9,10)6-4(1-11)2-13(12-6)3-5(14)15/h2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYRNBNTDDUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyano-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



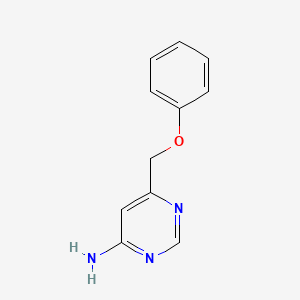
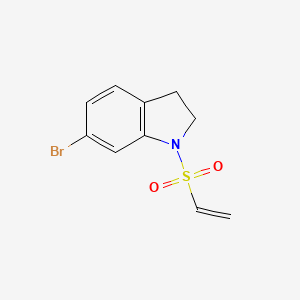
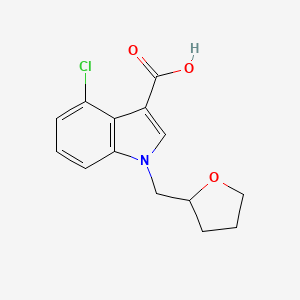
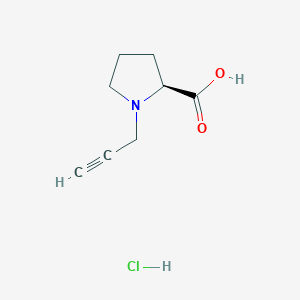
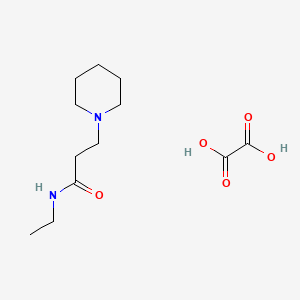
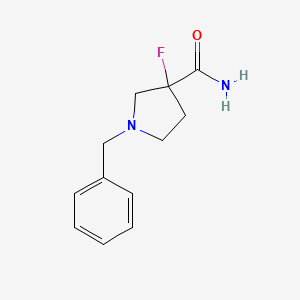
![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)


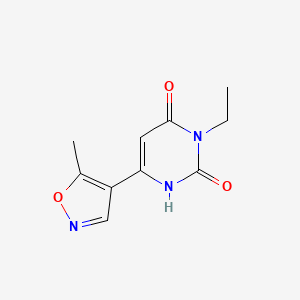
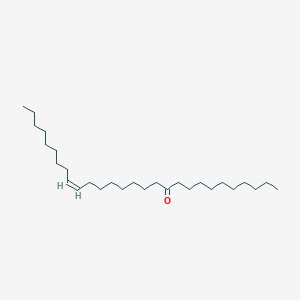

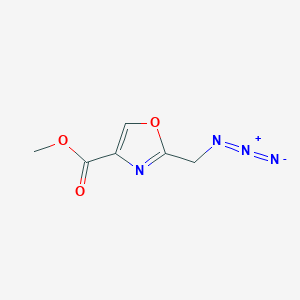
![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)